Tricosa-5,7-diynoic acid
Description
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricosa-5,7-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-15,20-22H2,1H3,(H,24,25) |
InChI Key |
BVFHHPXDFGZZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Pathways for Tricosa-5,7-diynoic Acid and Related Analogues
The synthesis of long-chain diynoic acids like this compound typically involves the coupling of two smaller, functionalized hydrocarbon fragments. A common and effective strategy is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. alfa-chemistry.comwikipedia.org
For the specific synthesis of this compound, a plausible pathway would involve:
Preparation of Precursors : Two key building blocks are required:
A terminal alkyne with a long alkyl chain, such as 1-hexadecyne (B1584035) (C16H31C≡CH).
A short-chain haloalkynoic acid, such as 5-bromo-4-pentynoic acid or a related protected derivative. The synthesis of such bromoalkanoic acids is a well-established process. slu.seresearchgate.net
Coupling Reaction : The Cadiot-Chodkiewicz coupling of these two precursors would be carried out in the presence of a copper(I) salt (e.g., CuBr) and an amine base (e.g., a lower alkylamine like n-butylamine or piperidine). wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds through the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to form the new carbon-carbon bond of the 1,3-diyne system. alfa-chemistry.comwikipedia.org
This modular approach allows for the synthesis of various analogues by simply changing the chain lengths of the alkyne and the haloalkanoic acid precursors. For instance, a naturally occurring analogue, 23-(2-furyl)this compound, has been isolated from the plant Polyalthia suberosa, indicating that nature also possesses pathways to construct such molecules. nih.govresearchgate.netthieme-connect.comresearchgate.net Synthetic strategies can mimic this by using appropriately substituted precursors.
Stereoselective Synthesis of Diynoic Acid Derivatives
The diyne functional group itself is linear, meaning it does not exhibit stereoisomerism. However, the synthesis of diynoic acid derivatives, particularly dienoic acids, relies heavily on stereoselective reactions. The conjugated diyne unit is a valuable precursor to conjugated dienes, which can exist as different geometric isomers (E/Z).
The most common transformation is the partial hydrogenation of the alkyne groups. The use of a "poisoned" catalyst, such as the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen across the triple bonds. samaterials.comthieme-connect.de This process is highly stereoselective and reliably produces the (Z,Z)- or cis,cis-diene from the diyne. samaterials.comresearchgate.net This method is crucial for accessing specific isomers of polyunsaturated fatty acids derived from diynoic acid precursors.
While the focus is often on producing Z-alkenes, other catalytic systems have been developed to provide access to E-alkenes, offering stereodivergent pathways from the same alkyne starting material. researchgate.net
Functionalization Strategies on the Tricosa Hydrocarbon Chain
The long aliphatic chain of this compound offers a scaffold for further chemical modification to tune its physical and chemical properties.
Analogue Synthesis : As mentioned in section 2.1, the most straightforward functionalization is the synthesis of analogues with varying chain lengths by selecting different starting materials for the coupling reaction. This allows for systematic studies of how chain length affects properties like self-assembly and polymerization.
Click Chemistry : The alkyne groups within the chain are themselves reactive handles for further functionalization. The thiol-yne "click" reaction, for example, allows for the addition of thiol-containing molecules across the triple bonds. rsc.orgacs.org This reaction can proceed via a radical or nucleophilic mechanism and can result in the addition of one or two thiol molecules per alkyne, creating thioether linkages along the hydrocarbon chain. researchgate.netthieme-connect.de This strategy is a highly efficient way to attach a wide variety of functional groups to the fatty acid backbone. bham.ac.uk
Introduction of other functional groups : A furan-substituted analogue, 23-(2-furyl)this compound, has been isolated from natural sources, demonstrating that heterocycles can be incorporated into the hydrocarbon tail. msu.ac.th
Derivatization for Enhanced Reactivity and Assembly Behavior
The true utility of this compound and related compounds often comes from derivatization at the carboxylic acid headgroup and the unique reactivity of the diacetylene moiety.
Carboxylic Acid Derivatization : The carboxyl group can be readily converted into other functional groups, such as esters or amides, to create amphiphilic molecules with tailored properties. A widely used method is carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). researchgate.netcreative-proteomics.comthermofisher.com This EDC/NHS chemistry activates the carboxylic acid to form a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond. researchgate.netnih.gov This has been used to attach amino acids, peptides, or other reporter groups to the fatty acid.
Topochemical Polymerization : The most significant chemical transformation of this compound is its ability to undergo topochemical polymerization. When the monomer molecules are arranged in a specific, ordered fashion (e.g., in crystals, Langmuir-Blodgett films, or vesicles), the diacetylene units of adjacent molecules are positioned for a 1,4-addition polymerization reaction. researchgate.netresearchgate.net This reaction is typically initiated by UV irradiation (at 254 nm) or gamma rays and converts the ordered monomer assembly into a highly conjugated polymer, polydiacetylene (PDA). mdpi.comiaea.org
This polymerization is accompanied by a dramatic color change. The resulting polymer has an ene-yne backbone and typically appears deep blue (absorbing around 640 nm). frontiersin.orgacademie-sciences.fr This blue-phase polymer is often sensitive to external stimuli such as heat, pH changes, or mechanical stress, which cause a conformational change in the polymer backbone and a transition to a red phase (absorbing around 540 nm). koreascience.krmdpi.com This colorimetric response makes these materials excellent candidates for use in biosensors and other smart materials. frontiersin.orgmdpi.com Vesicles formed from these diynoic acids, often in combination with phospholipids (B1166683), can be functionalized to detect a wide range of analytes, from metal ions to cholesterol and bacteria. koreascience.kracs.org
Molecular Self Assembly and Supramolecular Architecture
Fundamental Principles of Diynoic Acid Self-Assembly
The formation of ordered assemblies from diynoic acid molecules is governed by a delicate interplay of several non-covalent interactions. These weak forces collectively dictate the packing, orientation, and morphology of the resulting supramolecular architectures.
The self-assembly of diynoic acids is primarily driven by three key non-covalent interactions:
Hydrogen Bonding: The carboxylic acid (-COOH) terminal groups play a crucial role by forming strong, directional hydrogen bonds with neighboring molecules. researchgate.netnih.gov At interfaces, these headgroups can form a stable hydrogen-bonding network, which is a significant factor in the organization and stability of the molecular assemblies. oaepublish.com This interaction is fundamental to the formation of stable monolayers at the air-water interface and influences the packing within vesicles.
Hydrophobic Forces and van der Waals Interactions: The long hydrocarbon tails of the diynoic acid molecules are nonpolar and thus hydrophobic. diva-portal.orgnih.gov In aqueous environments, these tails tend to aggregate to minimize their contact with water molecules, a process driven by an increase in the entropy of the system. nih.govd-nb.info This hydrophobic effect, coupled with the cumulative van der Waals forces between the alkyl chains, is a predominant driving force for the assembly process. nih.govresearchgate.net The stability of these assemblies, such as in alkanethiol monolayers, increases with the length of the alkyl chain. nih.gov
π-π Stacking: The conjugated diacetylene (ene-yne) units within the hydrocarbon chains provide another critical interaction. These electron-rich systems can interact through π-π stacking, which contributes to the ordering and stability of the molecular arrangement. purdue.edursc.org This interaction is particularly important for aligning the diacetylene moieties, a prerequisite for the topochemical polymerization that these materials can undergo upon exposure to UV light. purdue.edursc.org
The balance and cooperation of these interactions are essential for creating the highly ordered structures characteristic of diynoic acid assemblies. rsc.orgnih.gov
The specific architecture of the self-assembled structures is highly sensitive to the molecular geometry of the diynoic acid.
Terminal Groups: The chemical nature of the terminal group dictates the properties of the environmental interface. nih.gov For tricosa-5,7-diynoic acid, the carboxylic acid group makes the assembly's surface hydrophilic and allows for pH-dependent modifications, such as deprotonation to form a carboxylate, which alters surface properties. purdue.edu The ability to form hydrogen bonds or engage in ionic interactions (for instance, with metal ions in a subphase) is entirely dependent on this headgroup. oaepublish.com
Molecular Structure: The length of the alkyl chains and the position of the diacetylene unit have a profound impact on the final morphology. Research on various diacetylenic acids has revealed a distinct "odd-even" effect, where changing the number of methylene (B1212753) (-CH2-) units between the carboxylic acid and the diacetylene moiety leads to periodic changes in the morphology of the resulting films. researchgate.net This effect is attributed to differences in steric hindrance and the orientation of the terminal methyl group in the packed assembly. researchgate.net Similarly, the length of the alkyl segment terminal to the diyne unit can unexpectedly alter properties like hydrophobicity after polymerization. purdue.edu These structural parameters control intermolecular distances and can induce significant changes in the two-dimensional packing patterns. researchgate.net
| Structural Feature | Influence on Self-Assembly | Research Finding |
| Carboxylic Acid Headgroup | Forms intermolecular hydrogen bonds; determines interfacial properties (e.g., hydrophilicity, pH response). nih.govpurdue.edu | Enables the formation of stable, condensed monolayers and allows for interaction with subphase ions. oaepublish.comaip.org |
| Alkyl Chain Length | Affects the strength of van der Waals and hydrophobic interactions; influences packing density and stability. d-nb.infonih.gov | An "odd-even" effect is observed, where the parity of carbon atoms in the spacer chain dictates the morphology (e.g., rings vs. dendrites). researchgate.net |
| Diacetylene Rod | Facilitates π-π stacking interactions; provides a rigid segment that influences molecular alignment. purdue.edu | Correct alignment via π-π stacking is essential for solid-state polymerization. purdue.edu |
Fabrication of Ordered Nanostructures
The self-assembling properties of this compound are exploited to create highly ordered nanostructures, such as ultrathin films and vesicles, which serve as building blocks for advanced materials and devices.
At the air-water interface, amphiphilic molecules like this compound can form a monomolecularly thin layer known as a Langmuir film. nih.govresearchgate.net
When dispersed on an aqueous subphase, the hydrophilic carboxylic acid headgroups orient towards the water, while the hydrophobic tails project into the air. Compressing this layer with movable barriers reduces the area per molecule, causing the molecules to transition from a gas-like phase to a more ordered liquid-condensed or solid phase. The packing condition in the monolayer is critical, as it strongly influences the properties of the film and its subsequent reactivity, such as photopolymerization. aip.org The stability and characteristics of these Langmuir films can be studied using surface pressure-area (π-A) isotherms, which provide information on the phase behavior and molecular packing at the interface. researchgate.net
Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are powerful methods for transferring the floating Langmuir film onto a solid substrate to build highly organized multilayer structures. researchgate.netbeilstein-journals.org
Langmuir-Blodgett (LB) Deposition: This technique involves vertically dipping a solid substrate through the compressed monolayer at the air-water interface. beilstein-journals.org By repeatedly dipping and withdrawing the substrate, successive layers can be deposited, allowing for precise control over the film thickness and architecture. researchgate.net
Langmuir-Schaefer (LS) Deposition: In this method, the substrate is touched horizontally to the surface of the Langmuir film to transfer a single layer. purdue.edubeilstein-journals.org
Both techniques enable the fabrication of ultrathin organic films with a high degree of molecular order. researchgate.netrsc.org These deposited films can then be further modified, for example, through UV irradiation to induce polymerization of the aligned diacetylene units, locking the supramolecular architecture into a more robust, covalently-linked structure. researchgate.netpsu.edu
In aqueous solutions, under specific conditions (e.g., sonication), diynoic acids can self-assemble into spherical, hollow structures known as vesicles or liposomes. researchgate.netmnba-journal.com These are enclosed bilayers where the hydrophobic tails form the core of the membrane and the hydrophilic headgroups face the inner aqueous compartment and the outer bulk solution. nih.gov
Diynoic acids like pentacosa-10,12-diynoic acid (a close structural analog) have been shown to form vesicles. researchgate.net Often, they are co-assembled with other lipids, such as phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC), to form hybrid liposomes. researchgate.netresearchgate.net The inclusion of the diynoic acid provides a polymerizable component within the vesicle membrane. Upon polymerization, these liposomes become more stable and can exhibit unique optical properties, such as colorimetric and fluorescent responses to external stimuli, making them useful for sensor applications. researchgate.netresearchgate.net The formation of these structures is a versatile method for creating functional nano-carriers and biomimetic membrane systems. mnba-journal.comnih.govmicrofluidics-mpt.com
Directed Self-Assembly in Confined Environments
The directed self-assembly of this compound in confined environments allows for the creation of highly ordered, ultrathin films with controllable molecular packing. A primary technique for achieving this is the Langmuir-Blodgett (LB) method, which involves forming a monomolecular layer at an air-water interface and subsequently transferring it onto a solid substrate. sbfisica.org.brresearchgate.net
Amphiphilic molecules like this compound, when dissolved in a volatile, water-insoluble solvent and spread on an aqueous subphase, spontaneously form a monolayer. sbfisica.org.br The hydrophilic carboxylic acid "head" group is attracted to the water, while the hydrophobic hydrocarbon "tail" orients away from it, protruding into the air. sbfisica.org.br By mechanically reducing the available surface area with barriers, these molecules are compressed into an ordered, two-dimensional crystalline film. sbfisica.org.brbiolinscientific.com The properties of this Langmuir film are highly dependent on factors such as the subphase pH, temperature, and ionic content. sbfisica.org.br
These organized monolayers can be transferred layer-by-layer onto a solid support to build Langmuir-Blodgett films. researchgate.netbiolinscientific.com Upon exposure to UV irradiation (typically at 254 nm), the aligned diacetylene units within the this compound molecules undergo a topochemical polymerization, creating a conjugated polydiacetylene (PDA) backbone. mpg.dedntb.gov.ua This process results in a robust, highly structured polymeric film. The ability to control the molecular arrangement in the confined space of the monolayer is crucial for effective polymerization and for the final properties of the resulting film. rsc.org
Beyond the air-water interface, directed self-assembly has been studied on solid surfaces. Scanning Tunneling Microscopy (STM) has been used to investigate the formation of lying-down monolayer structures of similar diynoic acids on substrates like Highly Oriented Pyrolytic Graphite (HOPG). rsc.org This research provides insight into how molecular-scale design and substrate interactions can direct the formation of specific, ordered patterns.
| Technique | Environment | Principle | Resulting Structure | Key Factors |
| Langmuir-Blodgett (LB) Deposition | Air-Water Interface | Compression of amphiphilic molecules to form an ordered monolayer, followed by transfer to a solid substrate. sbfisica.org.brbiolinscientific.com | Highly ordered, multilayer polymeric thin films after UV polymerization. sbfisica.org.brdntb.gov.ua | Surface pressure, subphase pH, temperature, ionic content, dipping speed. sbfisica.org.br |
| Surface Self-Assembly | Liquid/Solid Interface (e.g., on HOPG) | Spontaneous organization of molecules from a solution onto a solid surface, driven by molecule-substrate and intermolecular interactions. rsc.org | Two-dimensional crystalline monolayers with specific packing arrangements. rsc.org | Molecular structure, solvent, substrate chemistry, temperature. rsc.org |
pH-Responsive and Stimuli-Responsive Supramolecular Assemblies
Supramolecular assemblies of this compound, particularly after polymerization into polydiacetylene (PDA), are renowned for their ability to respond to a variety of external stimuli. This responsiveness manifests as a distinct colorimetric and fluorescent transition, making them valuable materials for sensing applications. nih.gov The primary stimuli include pH, temperature, solvents, and specific molecular interactions. mpg.deresearchgate.net
The most prominent feature is the transition from a blue, non-fluorescent state (with a maximum absorbance, λmax, around 640-650 nm) to a red, fluorescent state (λmax ~540-550 nm). mpg.denih.govfoodchemistryjournal.com This change is attributed to conformational changes in the conjugated ene-yne backbone of the PDA, induced by perturbations in the packing of the alkyl side chains. nih.govnih.gov
pH-Responsiveness: Vesicles formed from polymerized 10,12-tricosadiynoic acid (a positional isomer, often abbreviated as TRCDA or PCDA in literature when part of a larger structure) are particularly sensitive to changes in pH. nih.gov The carboxylic acid headgroups are the key functional component for this response. In acidic to neutral conditions, the headgroups are protonated and form a stable, hydrogen-bonded network at the vesicle interface. This maintains the planar, conjugated backbone of the PDA, resulting in the characteristic blue color.
As the pH increases, the carboxylic acid groups begin to deprotonate. This deprotonation-triggered transition for TRCDA vesicles occurs specifically in the alkaline pH range of 9.0 to 10.1. nih.gov The introduction of negative charges creates electrostatic repulsion between the headgroups, disrupting the stabilizing hydrogen-bond network. foodchemistryjournal.comnih.gov This perturbation is transmitted to the polymer backbone, causing it to adopt a less planar conformation and triggering the blue-to-red color transition. nih.gov This chromic transition is also accompanied by a morphological change, from vesicles to planar structures. nih.gov At very low pH values (below 4.0), the vesicles tend to form clusters and precipitate due to changes in surface charge and instability. foodchemistryjournal.com
| Parameter | Value / Observation | Underlying Mechanism | Reference |
| Chromic Transition pH Range | 9.0 - 10.1 | Deprotonation of carboxylic acid headgroups. nih.gov | nih.gov |
| pKa of Interfacial Carboxy Groups | 9.5 - 9.9 | Attenuated acidity due to confinement at the vesicle interface. nih.gov | nih.gov |
| Low pH Behavior (pH < 4.0) | Vesicle clustering and precipitation | Changes in surface charge leading to instability. foodchemistryjournal.com | foodchemistryjournal.com |
| High pH Behavior (pH > 9.0) | Blue-to-red color transition; vesicle-to-planar morphological change. | Electrostatic repulsion from deprotonated headgroups disrupts polymer backbone conjugation. foodchemistryjournal.comnih.gov | foodchemistryjournal.comnih.gov |
Other Stimuli: Beyond pH, these PDA assemblies respond to other environmental cues. Co-assembly of poly(10,12-tricosa diynoic acid) with various metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Ca²⁺) creates unique stimuli-responsive systems. mpg.descispace.com The metal ions interact differently with the carboxyl groups, altering the sensitivity of the PDA backbone to external stimuli like organic solvents. mpg.de This allows for the creation of sensor arrays where each unique PDA/metal ion co-assembly provides a distinct colorimetric response, enabling the differentiation of various solvents. mpg.descispace.com This demonstrates how the fundamental pH-responsive nature can be modulated to create multi-responsive materials.
| Stimulus | Effect | Mechanism | Reference |
| Temperature | Blue-to-red color transition (thermochromism). | Increased thermal motion of side chains perturbs the polymer backbone. pusan.ac.kr | researchgate.netpusan.ac.kr |
| Organic Solvents | Blue-to-red color transition (solvatochromism). | Swelling or interaction of solvent molecules with the assembly disrupts side-chain packing. mpg.depusan.ac.kr | mpg.depusan.ac.kr |
| Metal Ions | Modulates sensitivity to other stimuli (e.g., solvents). | Coordination of metal ions with carboxyl headgroups alters the energy landscape of the assembly. mpg.descispace.com | mpg.descispace.com |
| Mechanical Stress | Blue-to-red color transition (mechanochromism). | Physical disruption of the ordered polymer chains. nih.gov | nih.govresearchgate.net |
Polymerization Science of Diynoic Acids
Topochemical Polymerization Mechanisms of Diyne Monomers
Topochemical polymerization is a type of solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer. aip.org For diacetylene monomers, this process relies on the specific packing and alignment of the monomer units within their crystal structure. ulsu.ru The reaction proceeds through a 1,4-addition of adjacent monomer units, leading to the formation of an extended, fully conjugated polymer chain. ulsu.ruresearchgate.net This method is unique because it can yield macroscopic, defect-free polymer single crystals, which are generally unattainable through conventional polymerization and crystallization methods. ulsu.ru The resulting polydiacetylene chains exhibit exceptional purity and stereochemical regularity due to the constraints of the crystal lattice. ulsu.ru
Solid-State Polymerization
The solid-state polymerization of diacetylenes is a classic example of a lattice-controlled reaction. acs.org The reactivity of the monomers is critically dependent on their geometric arrangement in the crystal. For a successful topochemical polymerization to occur, the diacetylene moieties of adjacent monomers must be aligned in a specific ladder-like fashion. researchgate.netwikipedia.org
Key parameters for the solid-state polymerization of diacetylenes have been established. These geometric constraints are crucial for enabling the 1,4-addition reaction to proceed efficiently within the crystal.
Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes
| Parameter | Description | Ideal Value |
|---|---|---|
| d | Stacking distance between adjacent diyne rods | ≤ 4 Å |
| r | Repeat distance of monomer units along the stack | ~4.9 - 5 Å |
| θ | Angle of the diyne rod with the stacking axis | ~45° |
Data sourced from multiple studies on diacetylene polymerization. aip.orgresearchgate.net
When these conditions are met, the polymerization can proceed as a homogeneous single-phase process, where the polymer chains grow randomly throughout the parent monomer crystal, forming a solid solution. ulsu.ru This ideal mechanism can lead to a single crystal transformation from monomer to polymer. ulsu.ru However, in some cases, the reaction can be heterogeneous, starting at crystal defects and leading to phase separation. ulsu.ru The gamma-ray-induced polymerization of Tricosa-10,12-diynoic acid, a close analog of Tricosa-5,7-diynoic acid, has been shown to proceed homogeneously up to about 60% conversion, after which a phase transition can occur. iaea.org
Photopolymerization Processes (e.g., UV-induced)
Photopolymerization, typically induced by ultraviolet (UV) or gamma-ray irradiation, is a common method for initiating the polymerization of diacetylene monomers. aip.orgresearchgate.net When exposed to UV light, typically at a wavelength of around 254 nm, the pre-aligned diacetylene monomers absorb the energy, which initiates the cleavage of a triple bond and starts the 1,4-addition reaction cascade. researchgate.netacademie-sciences.fr
This process has been extensively studied in organized molecular films, such as Langmuir-Blodgett (LB) films. mrs-j.orgpsu.edu In these systems, amphiphilic diynoic acids are arranged in highly ordered multilayers. acs.org Upon UV irradiation, these films rapidly polymerize, often exhibiting distinct color changes that correspond to the formation and subsequent evolution of the conjugated polymer backbone. mrs-j.org The extent of polymerization and the structure of the resulting polymer are highly dependent on the initial packing of the monomer molecules. researchgate.netpsu.edu For instance, annealing the monomer films before polymerization can improve molecular arrangement, leading to the formation of polymers with more extended conjugation systems. mrs-j.orgacs.org
Thermal and Pressure-Induced Polymerization
Besides irradiation, polymerization can also be initiated by thermal annealing or the application of high pressure. researchgate.netresearchgate.net Thermal polymerization proceeds by heating the monomer crystals, which provides the necessary energy to overcome the activation barrier for the 1,4-addition reaction. acs.org Differential scanning calorimetry (DSC) is often used to study the exothermic polymerization process and determine its kinetics. acs.orgresearchgate.net
Pressure-induced polymerization (PIP) is a powerful technique, particularly for monomers that are unreactive to heat or light due to steric hindrance. oup.comprimescholars.com Applying high pressure, often in the gigapascal (GPa) range, compresses the monomer crystal lattice, forcing the reactive diacetylene units into the correct proximity and orientation for polymerization to occur. aip.orgprimescholars.comnih.gov This method allows for the continuous adjustment of intermolecular distances, providing a clear definition of the critical structure required for the reaction to initiate. aip.org Studies have shown that for many alkynes, the reaction begins when the intermolecular carbon-carbon distance reaches a threshold of approximately 3 Å at room temperature. aip.org
Structural and Conformational Changes During Polydiacetylene Formation
The transformation of diynoic acid monomers into a polydiacetylene network is accompanied by significant changes in both the chemical structure and the physical conformation of the molecules. These changes are the origin of the remarkable optical properties of these materials.
1,4-Addition Polymerization Pathway
The fundamental chemical transformation underlying the formation of polydiacetylenes is a 1,4-addition reaction. ulsu.ruacs.org In this process, the C1 carbon of one monomer forms a covalent bond with the C4 carbon of an adjacent monomer in the stack. wikipedia.org This chain reaction propagates through the crystal, creating a polymer backbone with a repeating ene-yne structure (–C=C–C≡C–). researchgate.netresearchgate.net The resulting polymer chain is a fully conjugated, planar system with an all-trans configuration. acs.org
Polymer Phase Transitions and Structural Reorganization
A hallmark of polydiacetylene formation is the dramatic chromatic transitions that occur, which signify profound structural reorganizations within the material. scispace.comnih.gov The initial polymerization of diynoic acids typically yields a "blue" polymer phase, characterized by a highly planar, extended π-conjugated backbone. nih.gov This blue phase is metastable and can be transformed into a stable "red" phase upon exposure to external stimuli such as heat, prolonged irradiation, or mechanical stress. researchgate.netnih.govnih.gov
This blue-to-red transition is driven by conformational changes in the polymer. aps.org The planar backbone of the blue phase becomes distorted or twisted in the red phase, which reduces the effective conjugation length of the π-electron system. nih.govu-tokyo.ac.jp These conformational changes are coupled with a reorganization of the pendant alkyl side chains. scispace.comnih.gov In Langmuir films of pentacosadiynoic acid, the transition from the blue to the red phase involves the alkyl chains moving from a tilted, arced arrangement to a more upright, closely packed one. scispace.comnih.gov This reorganization leads to a more condensed unit cell and a significant decrease in the distance between adjacent polymer chains. scispace.com In some cases, other intermediate phases, such as a "greenish" phase with a highly extended conjugate system, have been observed. mrs-j.org
Table 2: Structural Changes During Blue-to-Red Phase Transition in Polydiacetylene Langmuir Films
| Parameter | Blue Phase | Red Phase |
|---|---|---|
| Area per Molecule | 23.73 Ų | 19.18 Ų |
| Inter-chain Distance | 4.83 Å | 3.9 Å |
| Alkyl Chain Conformation | Tilted / Arced | Upright / Straight |
Data from in-situ X-ray diffraction studies of polymerized Langmuir films. scispace.com
The thermochromic transition temperature (the temperature at which the blue-to-red change occurs) often coincides with the melting temperature of the monomer's side chains. u-tokyo.ac.jp This suggests that the "melting" or increased disorder of the alkyl chains induces the torsional strain on the polymer backbone, triggering the color change. u-tokyo.ac.jp
Control of Polymerization in Organized Assemblies (e.g., thin films, multilayers)
For diynoic acids in general, control over the polymerization process in thin films and multilayers, such as those prepared by the Langmuir-Blodgett technique, is achieved by manipulating several key parameters. These include the subphase pH, temperature, surface pressure during monolayer formation, and the composition of the subphase, which can include various cations to form salts with the carboxylic acid head group. Post-deposition treatments, such as annealing, can also influence the monomer packing and subsequent polymer chain length and order. However, specific methodologies and their quantitative effects on the polymerization of this compound have not been detailed in the available scientific literature.
Polymerization Kinetics and Reaction Efficiency in Self-Assembled Systems
The kinetics of diacetylene polymerization are known to be highly sensitive to the monomer's environment. In self-assembled systems, the reaction often proceeds with a high degree of efficiency due to the pre-organization of the reactive diacetylene units. The polymerization kinetics are typically followed by spectroscopic methods, such as UV-Vis spectroscopy, by monitoring the growth of the characteristic absorption bands of the conjugated polymer backbone. The reaction efficiency is determined by the final monomer-to-polymer conversion, which can be influenced by factors such as the presence of defects in the monolayer or multilayer structure. Unfortunately, specific kinetic data, rate constants, and detailed studies on the reaction efficiency for this compound are not present in the reviewed literature.
Advanced Spectroscopic and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Tricosa-5,7-diynoic acid and for studying the dynamics of its assemblies. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. uobasrah.edu.iq
Research Findings: In ¹H NMR spectra of diynoic acids dissolved in solvents like CDCl₃ or DMSO-d₆, distinct signals corresponding to different protons are observed. magritek.com The terminal methyl group (CH₃) of the alkyl chain typically appears as a triplet at the most upfield region, around 0.85 ppm. semanticscholar.orgresearchgate.net The large number of methylene (B1212753) groups (-(CH₂)ₙ-) in the long alkyl chain produce a broad, overlapping multiplet signal between approximately 1.23 and 1.63 ppm. semanticscholar.orgresearchgate.net More specific signals arise from the methylene groups adjacent to the functional moieties. The protons on the carbon alpha to the carboxylic acid group (α-CH₂) are deshielded and resonate around 2.51 ppm, while the methylene groups adjacent to the diyne unit (-C≡C-C≡C-CH₂-) appear as triplets around 2.26 ppm. semanticscholar.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing far downfield. The sp-hybridized carbons of the diyne moiety (C≡C) have characteristic shifts in the range of 60-90 ppm. The remaining methylene and methyl carbons of the aliphatic chain are found in the upfield region of the spectrum. magritek.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the complete structural assignment. preprints.org
Table 1: Representative ¹H NMR Chemical Shifts for Long-Chain Diynoic Acids Data based on analogous compounds like 10,12-Pentacosadiynoic acid. semanticscholar.orgresearchgate.net
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal -CH₃ | ~0.85 | Triplet |
| Alkyl Chain -(CH₂)ₙ- | 1.23 - 1.63 | Multiplet |
| -CH₂- adjacent to Diyne | ~2.26 | Triplet |
| -CH₂- adjacent to COOH | ~2.51 | Triplet |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry, often coupled with electrospray ionization (ESI), can determine the exact mass with high precision, allowing for the validation of the molecular formula (C₂₃H₃₈O₂). nih.gov For this compound, the calculated molecular weight is approximately 346.5 g/mol . nih.gov
Research Findings: Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of a selected precursor ion. uab.edu In negative ion mode, this compound readily forms a deprotonated molecular ion [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton (e.g., m/z 345.3 for the ¹²C isotopologue). nih.gov Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns for long-chain carboxylic acids. cas.cn Common neutral losses include water (H₂O) and carbon dioxide (CO₂). nih.gov The fragmentation pathways can help locate the position of functional groups, although the specific location of the diyne unit can be challenging to pinpoint without derivatization or comparison to standards. MS/MS analysis of the related 10,12-Tricosadiynoic acid shows that the [M-H]⁻ precursor ion (m/z 345.28) produces significant fragment ions at m/z 327.3, 301.3, and 247.3. nih.gov
Table 2: MS/MS Fragmentation Data for the [M-H]⁻ Ion of Tricosadiynoic Acid Data based on the isomer 10,12-Tricosadiynoic acid. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Possible Neutral Loss |
|---|---|---|
| 345.3 | 327.3 | H₂O |
| 301.3 | CO₂ | |
| 247.3 | C₇H₅O |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Polymerization Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and monitoring the solid-state polymerization of this compound. scholaris.ca These techniques probe the vibrational modes of molecules, which are sensitive to bond type, chemical environment, and molecular conformation.
Research Findings: The FTIR spectrum of the this compound monomer displays characteristic absorption bands. A broad peak in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong band around 1700 cm⁻¹. The long alkyl chain is identified by C-H stretching vibrations just below 3000 cm⁻¹. The key diyne moiety (C≡C) presents a weak but sharp absorption in the 2100-2300 cm⁻¹ region. nih.gov
Upon topochemical polymerization, dramatic changes occur in the Raman spectrum. The most significant change is the appearance of very strong peaks corresponding to the newly formed polydiacetylene backbone. A prominent peak around 2100 cm⁻¹ is assigned to the C≡C stretching mode (alkyne-like) of the polymer backbone, and another strong peak around 1500 cm⁻¹ corresponds to the C=C stretching mode (ene-like). nih.govosti.gov The intensities of these polymer peaks can be used to quantitatively monitor the polymerization process as a function of UV irradiation time or temperature. FTIR can also track polymerization, for instance, through changes in the carboxylate region (around 1540-1560 cm⁻¹) if the acid forms a salt complex. nih.govrsc.org
Table 3: Key Vibrational Frequencies for Diynoic Acids and their Polymers
| Technique | Functional Group | State | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| FTIR | Carboxylic Acid C=O | Monomer | ~1700 | nih.gov |
| Raman | Diyne C≡C | Monomer | ~2260 | osti.gov |
| Raman | Polymer Backbone | Polymer | ~1500 (C=C stretch) | nih.gov |
| ~2100 (C≡C stretch) |
Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Colorimetric Transitions
Electronic or UV-Visible (UV-Vis) spectroscopy is the primary method for observing the most striking property of diacetylene polymerization: the dramatic color change. frontiersin.org This change is a direct consequence of the formation of a long, π-conjugated polymer backbone, which absorbs light in the visible region of the electromagnetic spectrum.
Research Findings: The this compound monomer does not absorb in the visible range and is colorless. Upon polymerization initiated by UV light (typically at 254 nm) or heat, the material develops an intense blue color. researchgate.net This "blue phase" of the polydiacetylene is characterized by a strong absorption maximum (λ_max) typically around 640 nm. rsc.org This blue form is often metastable and can undergo a further chromatic transition to a "red phase" in response to external stimuli such as heat (thermochromism), solvents (solvatochromism), or mechanical stress. researchgate.netacs.org The red phase exhibits a blue-shifted λ_max, generally observed around 540-550 nm. rsc.orgacs.org This blue-to-red transition is attributed to a decrease in the effective conjugation length of the polymer backbone, caused by conformational changes and disorder in the side-chain packing. acs.org The colorimetric response (CR) is often used to quantify the extent of this transition, making these materials excellent for sensor applications.
Table 4: Typical UV-Vis Absorption Maxima for Polydiacetylenes
| State | Appearance | Typical λ_max (nm) | Reference |
|---|---|---|---|
| Monomer | Colorless | No visible absorption | researchgate.net |
| Polymer (Blue Phase) | Blue | ~640 | rsc.orgacs.org |
| Polymer (Red Phase) | Red | ~540 - 550 | rsc.orgacs.org |
X-ray Diffraction (XRD) and Reflectivity for Solid-State Structure and Thin Film Analysis
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of this compound in the solid state and for analyzing the molecular organization in thin films, such as Langmuir-Blodgett layers. Since topochemical polymerization requires a specific alignment of monomer molecules, XRD is essential for understanding polymerizability.
Research Findings: XRD studies on single crystals and thin films of diynoic acids reveal detailed information about their packing arrangements, including lattice parameters and molecular tilt angles. iaea.org During solid-state polymerization, XRD can be used to follow the reaction progress and identify any associated phase transitions. Research has shown that the polymerization can proceed within a homogeneous single phase up to a significant conversion, after which a phase transition to a new polymer phase may occur, sometimes accompanied by a loss of macroscopic crystalline order. osti.goviaea.org For thin films, XRD patterns can confirm the formation of well-ordered layered structures. For example, analysis of polymerized diynoic acid films has shown the development of layered structures and defined in-plane lattice spacings, such as 4.77 Å and 4.08 Å, indicative of a distorted orthorhombic system. psu.edu In polydiacetylene nanotubes, XRD has been used to identify periodic structures corresponding to the bilayer thickness and intermolecular spacing, with reported d-spacings of 3.78 nm and 1.76 nm, respectively. acs.org
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Characterization
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques used to visualize the morphology and nanostructure of this compound assemblies. afmworkshop.comnih.gov These methods are critical for understanding the self-assembly behavior of the amphiphilic monomer into structures like vesicles, nanotubes, and lamellar sheets.
Research Findings: AFM provides three-dimensional topographical information about surfaces, allowing for the measurement of the height, width, and surface roughness of nanostructures. TEM offers high-resolution two-dimensional projections, revealing the internal structure and morphology. afmworkshop.comnih.gov Studies on diynoic acids have used these techniques to visualize a variety of self-assembled architectures. For instance, researchers have observed the formation of vesicles that can subsequently self-assemble into nanotubes. frontiersin.orgnih.gov The mechanism of nanotube formation has been elucidated through microscopy, revealing a process of lamellar sheets curling and scrolling into single-walled or multi-walled tubes. researchgate.netnih.gov Both AFM and TEM are used to characterize the dimensions of these structures, such as the diameter and wall thickness of nanotubes, and to observe morphological changes that occur upon polymerization or in response to external stimuli. researchgate.netacs.org
Biophysical Investigations and Model Biological Systems
Interactions with Artificial Lipid Bilayers and Model Membranes
Tricosa-5,7-diynoic acid has been utilized in the formation of artificial lipid bilayers and model membranes, often in conjunction with phospholipids (B1166683), to create liposomes. wiley-vch.de The diacetylenic groups within its hydrocarbon chain are key to its utility, as they can undergo polymerization when exposed to UV irradiation. This process transforms the fluid lipid assembly into a more rigid and stable structure.
The preparation of liposomes incorporating this compound typically involves dissolving the fatty acid with phospholipids in an organic solvent, followed by evaporation to form a thin film. This film is then hydrated with an aqueous buffer to form vesicles. wiley-vch.de The molar ratio of this compound to other lipids in the mixture is a critical parameter that influences the properties of the resulting membrane. Studies have explored various molar percentages of this diacetylene lipid to optimize the characteristics of the liposomes for specific applications. wiley-vch.de
These model membranes serve as platforms to investigate the fundamental interactions between lipids and other molecules. The ability to polymerize the membrane allows for the "freezing" of certain structural states, enabling detailed study of membrane organization and domain formation.
Studies on Membrane Fluidity and Organization in Synthetic Vesicular Systems
Upon exposure to UV light, the diacetylene moieties of this compound crosslink, forming a polydiacetylene network within the membrane. This polymerization process dramatically reduces the fluidity of the membrane, leading to a more ordered and rigid structure. The extent of this change is dependent on the concentration of this compound within the vesicle and the conditions of polymerization.
This tunable property of membrane fluidity is a powerful tool for researchers. It allows for the creation of vesicles with controlled rigidity, which can be used to study how membrane stiffness affects various biological processes, such as the function of embedded proteins or the interaction with other cells and viruses.
Mechanistic Studies of Interactions in Model Biological Systems (e.g., antiviral activity in vitro)
The unique properties of polymerized vesicles derived from this compound have been exploited in mechanistic studies of antiviral activity. The rigid, polymeric surface of these vesicles can be functionalized with specific ligands that mimic cellular receptors for viruses.
One of the proposed mechanisms for their antiviral action is the inhibition of viral attachment and entry into host cells. The multivalent presentation of receptor mimics on the surface of these stable, polymerized vesicles can lead to strong binding with viral particles. This effectively neutralizes the virus by preventing it from interacting with its natural target cells.
The colorimetric properties of polydiacetylene-containing vesicles also play a role in these studies. The polymer backbone undergoes a blue-to-red color transition in response to environmental stimuli, such as the binding of a virus to the vesicle surface. This change can be quantified spectrophotometrically, providing a basis for the development of rapid and sensitive viral detection assays. Research in this area has explored the response of such vesicles to various viral strains, demonstrating the potential of these systems as broad-spectrum antiviral agents and diagnostic tools.
Design of Bio-Inspired Materials using this compound Assemblies (non-clinical applications)
The self-assembly and polymerization capabilities of this compound have inspired the design of a variety of bio-inspired materials for non-clinical applications. A significant area of development is in the field of biosensors.
Langmuir-Blodgett films and liposomes containing this compound can be functionalized with recognition elements such as antibodies, enzymes, or nucleic acids. The inherent color-changing properties of the resulting polydiacetylene upon interaction with an analyte provide a simple and effective signal transduction mechanism. For example, sensors fabricated using this compound have been shown to be responsive to various stimuli, indicating their potential for detecting a wide range of target molecules. wiley-vch.de
The table below summarizes the responsiveness of sensors fabricated using different diacetylenic acids, highlighting the comparative performance of this compound-based systems.
| Diacetylenic Acid Used in Sensor | Time to 90% Colorimetric Response (seconds) |
| 2,4-Tricosa-diynoic acid (2,4-TRCDA) | ~250-300 |
| 5,7-Docosa-diynoic acid (5,7-DCDA) | ~400-600 |
| 5,7-Tricosa-diynoic acid (5,7-TRCDA) | ~350-500 |
| 5,7-Tetracosa-diynoic acid (5,7-TCDA) | ~500-600 |
| 10,12-Pentacosa-diynoic acid (PCDA) | ~300-400 |
This table is based on data for the responsiveness of sensors fabricated using various diacetylenic acids. wiley-vch.de
These bio-inspired materials offer a versatile platform for the development of new technologies in diagnostics and material science, leveraging the unique combination of self-assembly, polymerization, and responsive properties of this compound.
Computational Chemistry and Theoretical Modeling of Tricosa 5,7 Diynoic Acid and Analogues
Molecular Dynamics (MD) Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of Tricosa-5,7-diynoic acid, MD simulations are invaluable for understanding how individual molecules aggregate to form larger, ordered structures such as monolayers, vesicles, and nanotubes. These simulations can reveal the driving forces behind self-assembly, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.
The process of simulating the self-assembly of amphiphilic diacetylenes like this compound typically involves several key steps. Initially, a simulation box is populated with the molecules of interest and solvent molecules (usually water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For diacetylene surfactants, force fields like Dreiding II have been employed. unm.edu The simulation then proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. By analyzing the trajectories of the molecules, researchers can observe the formation of various aggregate structures and characterize their morphology and stability.
MD simulations can also provide detailed information about the orientation and packing of the this compound molecules within the self-assembled structures. This is crucial for understanding the conditions necessary for subsequent topochemical polymerization. For the 1,4-addition polymerization to occur, the diacetylene moieties of adjacent molecules must be in close proximity and have the correct orientation, which can be predicted and analyzed through these simulations.
Below is a table summarizing typical parameters used in MD simulations of amphiphilic diacetylene systems.
| Parameter | Typical Value/Method | Purpose |
| Force Field | Dreiding II, AMBER, CHARMM | Describes the potential energy and forces between atoms. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the system (e.g., temperature, pressure). |
| Temperature | 300 K | Simulates the system at or near room temperature. |
| Simulation Time | 100 ns - 1 µs | The duration over which the molecular motions are simulated. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the simulation. |
| Boundary Conditions | Periodic | Simulates a bulk system by avoiding edge effects. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, electron density distribution, and the energies of different electronic states. For this compound, quantum chemical calculations are essential for understanding its spectroscopic properties and predicting its reactivity in polymerization reactions.
Methods such as Density Functional Theory (DFT) and semi-empirical methods like ZINDO/S are commonly used. DFT is a robust method for calculating the ground-state electronic properties of molecules, including optimized geometries, vibrational frequencies, and molecular orbital energies. For predicting electronic absorption spectra, Time-Dependent DFT (TD-DFT) or semi-empirical methods that are specifically parameterized for spectroscopic calculations, such as ZINDO/S, are often employed. unm.edu These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption.
These calculations are crucial for understanding the color changes observed during the polymerization of diacetylenes. The monomer is typically colorless, while the resulting polydiacetylene is colored due to the extended π-conjugated system that forms along the polymer backbone. Quantum chemical calculations can model the electronic transitions in both the monomer and the polymer, explaining the shift in absorption to longer wavelengths (a bathochromic shift) upon polymerization.
The following table presents hypothetical results from quantum chemical calculations on a this compound monomer, illustrating the type of data that can be obtained.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference related to the electronic excitation and reactivity. |
| Calculated λmax | ~250 nm | Predicted wavelength of maximum UV-Vis absorption for the monomer. |
| Dipole Moment | ~2.5 D | A measure of the polarity of the molecule. |
Theoretical Elucidation of Polymerization Pathways and Energetics
Theoretical methods are instrumental in elucidating the detailed mechanisms and energy changes that occur during the topochemical polymerization of diacetylenes. This solid-state reaction is highly dependent on the crystal packing of the monomers, and computational models can provide insights into the reaction pathway at an atomic level.
The polymerization of this compound proceeds via a 1,4-addition reaction, initiated by heat or UV radiation. Theoretical studies can model this process by calculating the potential energy surface along the reaction coordinate. This allows for the determination of the activation energy barrier for the polymerization, which is the minimum energy required to initiate the reaction. The transition state, which is the highest energy point along the reaction pathway, can also be characterized.
These calculations can be performed on a cluster of oriented monomer molecules to simulate the crystalline environment. By systematically changing the positions of the reacting atoms and calculating the energy at each step, a detailed picture of the bond-breaking and bond-forming processes can be constructed. This helps in understanding why some crystal packing arrangements of diacetylenes are highly reactive while others are not. The energetics of the reaction, including the enthalpy of polymerization (the heat released during the reaction), can also be calculated and compared with experimental data from techniques like differential scanning calorimetry (DSC).
A summary of key energetic parameters that can be theoretically determined for the polymerization of a diacetylene is provided in the table below.
| Energetic Parameter | Definition | Typical Calculated Range |
| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | 20-30 kcal/mol |
| Enthalpy of Polymerization (ΔHp) | The change in enthalpy during the conversion of monomer to polymer. | -30 to -40 kcal/mol |
| Reaction Coordinate | The path of minimum energy that connects the reactants and products. | Varies depending on the system. |
Predictive Modeling for Supramolecular Interactions and Material Behavior
Predictive modeling combines elements of MD simulations and quantum chemistry to forecast the supramolecular interactions and resulting material properties of this compound assemblies. This approach is particularly useful for designing new materials with tailored properties, as it allows for in silico screening of different molecular structures and assembly conditions.
The formation of well-ordered supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonds between the carboxylic acid headgroups, hydrophobic interactions between the alkyl chains, and π-π stacking of the diacetylene rods. Computational models can quantify the strength of these individual interactions and predict how they collectively influence the final assembled structure. For example, coarse-grained molecular dynamics (CG-MD) simulations can be used to model the self-assembly of large numbers of molecules over longer timescales than are accessible with all-atom MD. nih.govosti.gov In CG-MD, groups of atoms are represented as single beads, which reduces the computational cost while still capturing the essential physics of the self-assembly process.
Once a model of the self-assembled structure is obtained, its material properties can be predicted. For instance, the mechanical properties, such as the Young's modulus of a polydiacetylene nanotube, can be estimated through simulations of its response to an applied force. Similarly, the electronic properties of the polymerized material, such as its conductivity and optical response, can be calculated using quantum chemical methods applied to a representative segment of the polymer chain within its assembled environment. This predictive capability is crucial for the rational design of novel functional materials based on this compound and its analogues for applications in sensing, electronics, and nanotechnology.
The table below lists some of the key supramolecular interactions in this compound assemblies and the computational methods used to model them.
| Supramolecular Interaction | Description | Modeling Approach |
| Hydrogen Bonding | Interaction between carboxylic acid headgroups. | Quantum Chemistry (e.g., DFT), All-atom MD with appropriate force fields. |
| Hydrophobic Interactions | Aggregation of the long alkyl tails to minimize contact with water. | Molecular Dynamics (All-atom and Coarse-Grained). |
| π-π Stacking | Interaction between the electron clouds of the diacetylene moieties. | Quantum Chemistry, specialized force fields in MD. |
| van der Waals Forces | General non-specific interactions between all atoms. | Included in all Molecular Dynamics force fields. |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies for Tailored Diynoic Acid Architectures
The future development of materials based on tricosa-5,7-diynoic acid heavily relies on the ability to synthesize monomers with precisely controlled structures. Research is moving beyond traditional synthetic routes to develop novel strategies that allow for the "tailoring" of diynoic acid architectures to achieve specific properties.
Key areas of development include:
Functional Group Incorporation: Synthetic strategies are being explored to introduce specific functional groups into the diynoic acid monomer. This includes modifying the carboxylic acid head group or attaching recognition elements to the alkyl chain. Such modifications are crucial for creating sensors with high specificity for target analytes like pathogens, antibiotics, or heavy metals. rsc.orgfrontiersin.org
Chain Length Modification: Varying the length of the hydrophobic alkyl chain can influence the packing of the monomers in self-assembled structures, which in turn affects the polymerization process and the properties of the resulting polymer. acs.org Synthetic methods that allow for precise control over chain length are essential for fine-tuning the material's sensitivity and response to stimuli.
Bio-inspired Synthesis: Drawing inspiration from nature, researchers are investigating biosynthetic pathways and enzymatic processes to produce diynoic acids and related long-chain fatty acids. nih.gov These methods offer the potential for more sustainable and environmentally friendly production compared to traditional chemical synthesis, which can involve harsh conditions and toxic reagents. nih.gov
Metathesis-Based Approaches: Olefin metathesis is a powerful tool in organic synthesis that could be adapted for creating novel diynoic acid structures. Techniques like ethenolysis and cross-metathesis, currently used for other long-chain acids, could provide new pathways to diynoic acids with varied chain lengths and functionalities. google.comgoogle.com
These advanced synthetic approaches aim to produce a library of diynoic acid monomers, each designed to yield a polydiacetylene with optimized properties for a specific application.
Integration of this compound in Advanced Functional Materials (e.g., optical, sensing, nanoelectronics)
A major thrust of current research is the integration of this compound into advanced functional materials. After polymerization, the resulting polydiacetylene exhibits a unique blue-to-red color transition, often accompanied by a "turn-on" fluorescence signal, in response to environmental changes. rsc.org This property makes it an excellent candidate for sensing applications.
Optical and Sensing Materials: The chromic response of polydiacetylenes derived from this compound is the basis for a wide array of colorimetric sensors. These sensors are advantageous due to their low cost, versatility, and the fact that the color change can often be observed with the naked eye. acs.orgrsc.org Research is focused on developing sensors for diverse targets. acs.org For instance, by functionalizing the PDA head groups with specific receptors, sensors can be designed to detect viruses, bacteria, proteins, and metal ions. frontiersin.org
The table below summarizes various sensing applications being explored for polydiacetylene-based materials.
| Sensor Application Area | Target Stimuli/Analytes | Principle of Detection |
| Food Quality | Ammonia, bacteria, spoilage indicators | Colorimetric change in response to chemical byproducts of degradation. acs.org |
| Environmental Monitoring | Volatile Organic Compounds (VOCs), pesticides, heavy metals | Disruption of polymer backbone conjugation by analyte interaction. acs.orgrsc.org |
| Biomedical Diagnostics | Viruses, bacteria, proteins, antibiotics, hormones | Specific binding events at the polymer surface inducing mechanical stress. frontiersin.org |
| Physical Sensing | Heat, pressure, light | Thermochromism, mechanochromism, and photochromism of the conjugated backbone. rsc.org |
Nanoelectronics: The highly conjugated (═CR−C≡C−CR′═)n backbone of polydiacetylene is fundamentally a molecular wire. acs.org This structure is inherently interesting for applications in nanoelectronics. While this area is less developed than sensing, future research aims to harness these electronic properties. Potential applications include organic field-effect transistors (OFETs), molecular wires in integrated circuits, and components in thermoelectric devices. The ability to create highly ordered, crystalline polymer chains through topochemical polymerization is a significant advantage for achieving predictable electronic transport properties. ulsu.ru
Exploration of Hybrid Materials Systems with Diynoic Acid Components
To enhance the performance, stability, and processability of this compound-based materials, researchers are increasingly exploring the creation of hybrid and composite systems. By combining the diynoic acid or its polymer with other materials, it is possible to create multifunctional systems with synergistic properties.
Examples of hybrid material systems include:
Polymer Composites: Incorporating polydiacetylene into a host polymer matrix, such as polyvinyl alcohol (PVA) or hydrogels, can improve the mechanical stability and processability of the sensor. acs.orgacs.org This allows for the fabrication of robust films, fibers, and gels that can be used in various device formats. rsc.org
Nanoparticle Integration: Combining polydiacetylenes with nanoparticles (e.g., gold, silver, magnetic nanoparticles) can lead to enhanced sensing capabilities. For instance, nanoparticles can act as catalysts, provide a scaffold for PDA assembly, or introduce additional functionalities like plasmon resonance or magnetic separability.
Biocomposites: Integrating diynoic acid-based structures with natural polymers like starch or cellulose can lead to the development of biodegradable and sustainable functional materials. mdpi.com These biocomposites could find applications in smart packaging, where the color-changing properties of the PDA component indicate food spoilage.
The goal of this research direction is to move beyond single-component systems and create advanced, multi-component materials where the unique optical properties of polydiacetylene are combined with the desirable physical, chemical, or biological properties of other materials.
Advanced Mechanistic Insights into Complex Self-Assembly and Polymerization Phenomena
A deeper, fundamental understanding of the self-assembly and polymerization processes is crucial for rationally designing new materials based on this compound. The key transformation is the topochemical polymerization, a solid-state reaction where the diynoic acid monomers first crystallize into an ordered array and then polymerize upon exposure to UV light or heat. wikipedia.org
Self-Assembly: As an amphiphilic molecule, this compound self-assembles at interfaces, such as the air-water interface in a Langmuir-Blodgett trough. wikipedia.orgku.edu This process allows for the creation of highly ordered monolayers, which can be transferred layer-by-layer onto a solid substrate to form Langmuir-Blodgett (LB) films. researchgate.netnih.gov In these films, the molecules are arranged with a high degree of regularity, which is a prerequisite for effective topochemical polymerization. tandfonline.com Future research is aimed at precisely controlling this assembly to create complex, multi-layered architectures and to understand how molecular packing influences the final polymer properties.
Topochemical Polymerization: The solid-state polymerization proceeds via a 1,4-addition reaction of adjacent diacetylene units. ulsu.ru This reaction is highly dependent on the geometry of the monomer crystal lattice. For polymerization to occur, specific geometric criteria, often referred to as Wegner's criteria, must be met. acs.orgulsu.ru
The table below outlines the generally accepted geometric parameters for successful topochemical polymerization of diacetylenes.
| Parameter | Description | Ideal Range/Value |
| d | Translational period of the monomer stack (stacking distance) | 4.7 – 5.2 Å |
| γ | Angle between the diacetylene rod and the stacking axis | ~ 45° |
| Rv | van der Waals distance between reacting carbon atoms of adjacent monomers | < 4.0 Å |
Data sourced from references acs.orgulsu.ru.
Advanced computational and experimental techniques are being employed to gain deeper insights into this process. Theoretical studies are used to model the reaction pathway and calculate the energy barriers involved. tandfonline.com Experimentally, techniques like X-ray diffraction and spectroscopy are used to study the structural changes that occur during polymerization. rsc.org A more profound understanding of these mechanisms will enable researchers to predict the reactivity of new diynoic acid monomers and to control the polymerization process to achieve desired polymer chain lengths and conformations. acs.org
Q & A
Q. How should contradictory data on this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?
Q. What strategies are effective for integrating multi-omics data to study this compound’s role in lipid metabolism?
- Methodological Answer : Combine transcriptomic (RNA-seq) and lipidomic (LC-MS) datasets using pathway enrichment tools like KEGG or Reactome. Employ machine learning models (e.g., random forests) to identify gene-lipid interaction networks. Validate findings with knockout models or isotopic tracing .
Q. How can clustered data from repeated measurements in this compound exposure studies be analyzed statistically?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability. For longitudinal designs, generalized estimating equations (GEEs) or hierarchical Bayesian models mitigate autocorrelation. Sensitivity analyses should test assumptions of normality and homoscedasticity .
Q. What advanced techniques optimize the resolution of this compound isomers in chromatographic analyses?
- Methodological Answer : Employ silver-ion chromatography (Ag+-HPLC) or two-dimensional gas chromatography (GC×GC) to separate isomers. Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% formic acid) and column temperatures to enhance peak resolution .
Q. How should methodological validity be established for novel applications of this compound in synthetic biology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
